molecular formula C15H15N3S B8596063 Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- CAS No. 101478-41-5

Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)-

Cat. No.: B8596063
CAS No.: 101478-41-5
M. Wt: 269.4 g/mol
InChI Key: QVSUZCIVIDTTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)-: is an organic compound with the molecular formula C15H15N3S and a molecular weight of 269.365 g/mol . This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- involves its interaction with specific molecular targets and pathways. . These interactions contribute to the compound’s anti-inflammatory and other biological effects.

Comparison with Similar Compounds

    2-(4-Isothiocyanatophenyl)pyrimidine: Similar structure but lacks the butyl group.

    5-Butyl-2-phenylpyrimidine: Similar structure but lacks the isothiocyanate group.

    2-(4-Isothiocyanatophenyl)-5-methylpyrimidine: Similar structure but has a methyl group instead of a butyl group.

Uniqueness: Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- is unique due to the presence of both the butyl and isothiocyanate groups, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

CAS No.

101478-41-5

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

5-butyl-2-(4-isothiocyanatophenyl)pyrimidine

InChI

InChI=1S/C15H15N3S/c1-2-3-4-12-9-16-15(17-10-12)13-5-7-14(8-6-13)18-11-19/h5-10H,2-4H2,1H3

InChI Key

QVSUZCIVIDTTBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.77 g of triethylammonium p-(5-butyl-2-pyrimidinyl)-phenyldithiocarbamate were largely dissolved in 60 ml of chloroform and 2.5 ml of triethylamine. The mixture was subsequently treated dropwise with 2.00 ml of methyl chloroformate within 5 minutes while stirring and cooling with an ice bath The ice bath was removed after 10 minutes. After a further 60 minutes the yellowish solution was washed once with 20 ml of 0.5 N hydrochloric acid and three times with 20 ml of water each time, dried over sodium sulphate and concentrated. Chromatography of the residue on 60 g of silica gel with hexane/ethyl acetate (vol. 95:5) gave 3.65 g of p-(5-butyl-2-pyrimidinyl)phenyl isothiocyanate which was recrystallized twice from hexane for further purification. Yield 3.17 g; m.p. (C-S) 60.8° C., cl.p. (S-I) 77.8° C.
Name
triethylammonium p-(5-butyl-2-pyrimidinyl)-phenyldithiocarbamate
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6.77 g of triethylammonium p-(5-butyl-2-pyrimidinyl)phenyldithiocarbamate were largely dissolved in 60 ml of chloroform and 2.5 ml of triethylamine. The mixture was subsequently treated dropwise with 2.00 ml of methyl chloroformate within 5 minutes while stirring and cooling with an ice bath. The ice bath was removed after 10 minutes. After a further 60 minutes the yellowish solution was washed once with 20 ml of 0.5N hydrochloric acid and three times with 20 ml of water each time, dried over sodium sulphate and concentrated. Chromatography of the residue on 60 g of silica gel with hexane/ethyl acetate (vol. 95:5) gave 3.65 g of p-(5-butyl-2-pyrimidinyl)phenyl isothiocyanate which was recrystallized twice from hexane for further purification. Yield 3.17 g; m.p. (C--S) 60.8° C., cl.p. (S--I) 77.8° C.
Name
triethylammonium p-(5-butyl-2-pyrimidinyl)phenyldithiocarbamate
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.